Cas no 2228257-26-7 (2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol)

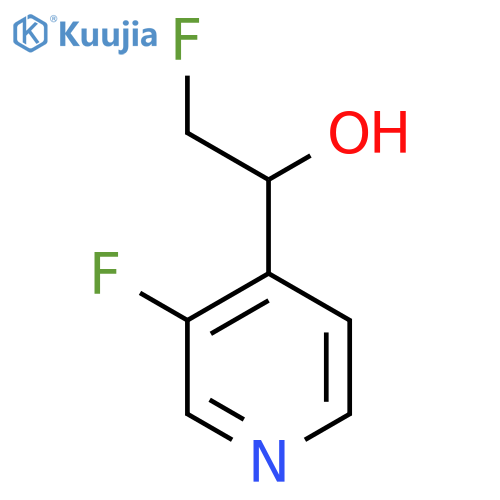

2228257-26-7 structure

商品名:2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol

- 2228257-26-7

- EN300-1817112

-

- インチ: 1S/C7H7F2NO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4,7,11H,3H2

- InChIKey: ORGSODUDNCNRDY-UHFFFAOYSA-N

- ほほえんだ: FCC(C1C=CN=CC=1F)O

計算された属性

- せいみつぶんしりょう: 159.04957017g/mol

- どういたいしつりょう: 159.04957017g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 33.1Ų

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817112-0.25g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 0.25g |

$1300.0 | 2023-09-19 | ||

| Enamine | EN300-1817112-5.0g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1817112-0.1g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 0.1g |

$1244.0 | 2023-09-19 | ||

| Enamine | EN300-1817112-5g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 5g |

$4102.0 | 2023-09-19 | ||

| Enamine | EN300-1817112-1g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 1g |

$1414.0 | 2023-09-19 | ||

| Enamine | EN300-1817112-10.0g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1817112-0.05g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1817112-1.0g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1817112-0.5g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1817112-2.5g |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |

2228257-26-7 | 2.5g |

$2771.0 | 2023-09-19 |

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2228257-26-7 (2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬